REACTION_CXSMILES
|
C(OC1C=C[C:7]([OH:10])=[C:6]([F:11])C=1)C.CN(C)CCN(C)[CH2:17][CH2:18]N(C)C.[CH2:24]([Li])[CH2:25][CH2:26][CH3:27].B(OC)(OC)[O:30]C.OO.S([O-])([O-])=O.[Na+].[Na+]>C1COCC1.CCCCCC.O.C(O)(=O)C>[CH2:17]([O:30][C:25]1[CH:26]=[CH:27][C:6]([F:11])=[C:7]([OH:10])[CH:24]=1)[CH3:18] |f:5.6.7|
|
Name
|
|
Quantity
|
63.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
56.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC1=CC(=C(C=C1)O)F
|
Name
|
|
Quantity
|
84 mL
|
Type
|
reactant
|
Smiles
|
CN(CCN(CCN(C)C)C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
251 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
89.7 mL
|
Type
|
reactant
|
Smiles
|
B(OC)(OC)OC
|
Name
|
|
Quantity
|
68.3 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at −78° C. for 3 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 15 min at −78° C.
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
the solution was warmed up to r.t.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
STIRRING
|
Details
|
After stirring for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed up to r.t.
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with hexanes
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC(=C(C1)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |